N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide
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Description
“N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide” is a compound that belongs to the family of spiro[chromane-2,4’-piperidine]-4(3H)-one compounds . These compounds are six-membered tricyclic molecules containing oxygen and nitrogen as hetero atoms . They have been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
Synthesis Analysis
The synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one compounds usually involves simultaneous reactions of condensation and cyclization . For instance, N-benzylspiro[chromane-2,4’-piperidine]-4(3H)-one was synthesized and observed to inhibit the release of histamine from isolated rat peritoneal mast cells .
Molecular Structure Analysis
Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been incorporated in a wide variety of pharmaceuticals and biochemicals .
Chemical Reactions Analysis
Spiro[chromane-2,4’-piperidine]-4(3H)-one compounds are usually formed by the simultaneous reactions of condensation and cyclization . They have been incorporated in a wide variety of pharmaceuticals and biochemicals .
Mechanism of Action
Target of Action
CHEMBL2443080, also known as N-phenylspiro[3,4-dihydrochromene-2,4’-piperidine]-1’-carboxamide or N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide, primarily targets the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents. It plays a crucial role in various physiological processes, including cold sensation and thermoregulation .
Mode of Action
CHEMBL2443080 acts as an antagonist at the TRPM8 receptor . This means it binds to the receptor and inhibits its activation, thereby preventing the downstream effects associated with the receptor’s activation .
Biochemical Pathways
Given its antagonistic action on the trpm8 receptor, it likely impacts thecalcium signaling pathway . The TRPM8 receptor is a calcium-permeable ion channel, and its activation leads to an influx of calcium ions into the cell . By inhibiting this receptor, CHEMBL2443080 could potentially modulate calcium-dependent cellular processes .
Result of Action
The molecular and cellular effects of CHEMBL2443080’s action are likely related to its inhibition of the TRPM8 receptor. This could lead to a decrease in calcium influx into the cell, which may impact various cellular processes, including signal transduction, neurotransmitter release, and muscle contraction . The specific effects would depend on the cell type and the physiological context .
properties
IUPAC Name |
N-phenylspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(21-17-7-2-1-3-8-17)22-14-12-20(13-15-22)11-10-16-6-4-5-9-18(16)24-20/h1-9H,10-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKNKIIFFZIDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)NC3=CC=CC=C3)OC4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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